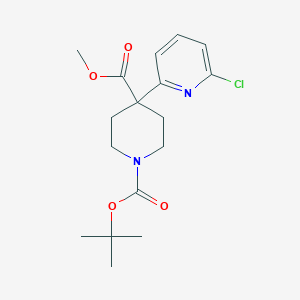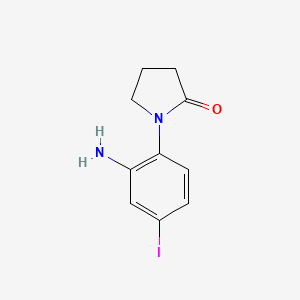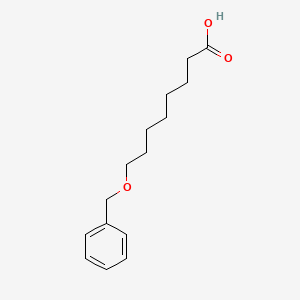
N-Hydroxy-3-phenoxybenzene-1-carboximidoyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Hydroxy-3-phenoxybenzimidoyl Chloride is an organic compound that belongs to the class of benzimidoyl chlorides. This compound is characterized by the presence of a hydroxy group, a phenoxy group, and a benzimidoyl chloride moiety. It is of interest in various fields of chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Hydroxy-3-phenoxybenzimidoyl Chloride typically involves the reaction of 3-phenoxybenzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime. This oxime is then treated with thionyl chloride to yield the desired N-Hydroxy-3-phenoxybenzimidoyl Chloride. The reaction conditions usually involve the use of an inert solvent such as dichloromethane and are carried out under anhydrous conditions to prevent hydrolysis of the product.
Industrial Production Methods
On an industrial scale, the production of N-Hydroxy-3-phenoxybenzimidoyl Chloride may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction parameters can enhance the efficiency and safety of the production process.
Análisis De Reacciones Químicas
Types of Reactions
N-Hydroxy-3-phenoxybenzimidoyl Chloride undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form the corresponding benzimidoyl chloride derivative.
Reduction: The compound can be reduced to form the corresponding amine derivative.
Substitution: The chloride group can be substituted with other nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve the use of bases such as triethylamine or pyridine to facilitate the reaction.
Major Products Formed
Oxidation: The major product is the corresponding benzimidoyl chloride derivative.
Reduction: The major product is the corresponding amine derivative.
Substitution: The major products are the substituted benzimidoyl derivatives, depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-Hydroxy-3-phenoxybenzimidoyl Chloride has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various benzimidoyl derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the synthesis of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of N-Hydroxy-3-phenoxybenzimidoyl Chloride involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the phenoxy and benzimidoyl chloride moieties can interact with various enzymes and receptors. These interactions can modulate the activity of the target molecules, leading to the observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
N-Hydroxybenzimidazole: Similar in structure but lacks the phenoxy group.
N-Hydroxyphthalimide: Contains a phthalimide moiety instead of the benzimidoyl chloride group.
N-Hydroxy-3-phenoxybenzamide: Similar structure but with an amide group instead of the chloride.
Uniqueness
N-Hydroxy-3-phenoxybenzimidoyl Chloride is unique due to the presence of both the hydroxy and phenoxy groups, which confer distinct reactivity and biological activity. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound in scientific research and industrial applications.
Propiedades
Número CAS |
76272-18-9 |
|---|---|
Fórmula molecular |
C13H10ClNO2 |
Peso molecular |
247.67 g/mol |
Nombre IUPAC |
N-hydroxy-3-phenoxybenzenecarboximidoyl chloride |
InChI |
InChI=1S/C13H10ClNO2/c14-13(15-16)10-5-4-8-12(9-10)17-11-6-2-1-3-7-11/h1-9,16H |
Clave InChI |
PXFHHUXQZMZHMX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)OC2=CC=CC(=C2)C(=NO)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![[3-(2-Chloro-4-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methanol](/img/structure/B13687444.png)


![1-Oxa-9-thiaspiro[5.5]undecane-4-carbaldehyde](/img/structure/B13687478.png)



![[(S)-2-[(S)-1-Bromo-2-pyrrolidinyl]-5-chloro-6-fluoro-2-phenyl-2,3-dihydrobenzofurane-4-boronic Acid Pinacol Ester](/img/structure/B13687501.png)



